
6-Chloro-2-(difluoromethyl)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-2-(difluoromethyl)-3-fluoropyridine” is a type of organic compound known as a halogenated pyridine. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with chloro and fluoro groups at different positions. The difluoromethyl group is attached to the second position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring with halogen atoms (chlorine and fluorine) at the 6th, 2nd, and 3rd positions. The 2nd position also has a difluoromethyl group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reaction conditions and the other reactants involved. Generally, halogenated pyridines can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of electronegative halogen atoms would make the compound polar, and the aromatic pyridine ring could contribute to its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Modification
Creating Structural Manifolds from a Common Precursor : A study explored the hydrolysis and subsequent conversion of halopyridines, including compounds similar to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, into various structural manifolds. This process enables the synthesis of 4-pyridinecarboxylic acids and 4-iodopyridines, showcasing the compound's utility in producing complex chemical structures (Schlosser & Bobbio, 2002).
Medical Imaging and Radiopharmaceuticals
Advancements in Positron Emission Tomography (PET) : Research into fluorine-18 labelled fluoropyridines, including derivatives of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, has significantly impacted PET imaging. These compounds, especially when labeled with fluorine-18, enhance the stability and potential of radiotracers, demonstrating the compound's critical role in advancing diagnostic imaging (Carroll et al., 2007).
Photolysis and Material Science
High-spin Intermediates in Photolysis : The photolysis of compounds similar to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, such as 2,4,6-triazido-3-chloro-5-fluoropyridine, reveals high-spin intermediates. These findings are crucial for understanding the molecular dynamics and reactivity under light exposure, providing insights into material science and photochemistry (Chapyshev et al., 2013).
Novel Organic Reactions and Methodologies
Synthesis of 1,2,3-Triazoles : A study demonstrated the synthesis of 1,2,3-triazoles through 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids, using compounds similar to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine. This methodology highlights the compound's utility in creating heterocyclic structures, significant in pharmaceuticals and agrochemicals (Zhong & Guo, 2010).
Catalytic and Fluoroalkylation Reactions
Efficient Fluoroalkylation of Cyclic Sulfates and Sulfamidates : The use of fluoroform for difluoromethylation, involving compounds related to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, presents an efficient synthesis pathway for α-difluoromethyl-amino acids. This process underscores the compound's role in introducing fluorinated motifs into organic molecules, enhancing their stability and bioactivity (Ni et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-2-(difluoromethyl)-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQZWIAIISXTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(difluoromethyl)-3-fluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2569368.png)

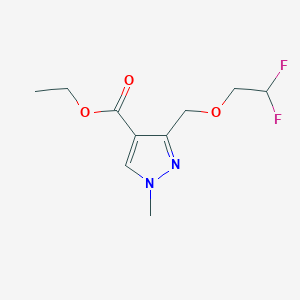
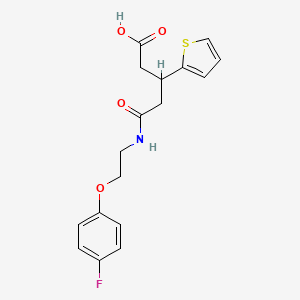
![N-(4-bromobenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2569377.png)
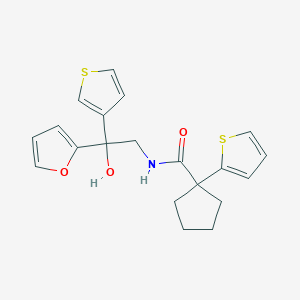
![S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate](/img/structure/B2569379.png)
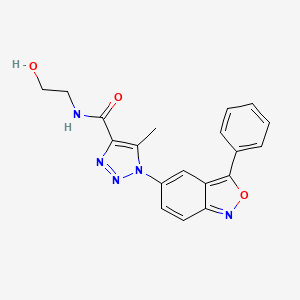
![(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2569383.png)
![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2569384.png)

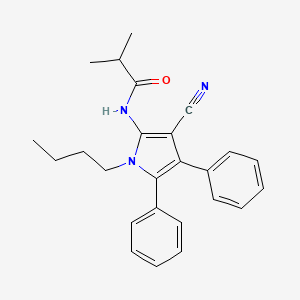
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569389.png)
